4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-CHLOROPHENYL 4-METHOXYBENZOATE
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Overview
Description
4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-chlorophenyl 4-methoxybenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-chlorophenyl 4-methoxybenzoate typically involves multiple steps. One common approach is to start with the formation of the thiazolidinone ring, followed by the introduction of the allyl group and the chlorophenyl moiety. The final step involves esterification with 4-methoxybenzoic acid.
Formation of Thiazolidinone Ring: This can be achieved by reacting an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide.
Addition of Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, typically through a Friedel-Crafts acylation reaction.
Esterification: The final step is the esterification of the intermediate with 4-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-chlorophenyl 4-methoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the chlorophenyl group are likely key to its activity, potentially interacting with active sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate
- 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-chlorophenyl 4-methoxybenzoate lies in its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-chloro-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S2/c1-3-10-23-19(24)18(29-21(23)28)12-13-4-9-17(16(22)11-13)27-20(25)14-5-7-15(26-2)8-6-14/h3-9,11-12H,1,10H2,2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFYMWJMKNGLR-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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